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Compound of Interest

Compound Name: BI-4924

Cat. No.: B8106016 Get Quote

An In-depth Analysis of the Potent and Selective
PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of BI-4924, a potent and selective inhibitor of

3-phosphoglycerate dehydrogenase (PHGDH). This document consolidates critical information

on its structure, chemical properties, mechanism of action, and relevant experimental protocols

to support ongoing and future research in oncology and metabolic pathways.

Core Structure and Chemical Properties
BI-4924 is a small molecule inhibitor characterized by its high affinity and selectivity for

PHGDH. Its structure has been elucidated by X-ray crystallography in complex with its target

enzyme (PDB code: 6RJ6).

Table 1: Chemical and Physical Properties of BI-4924
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Property Value Reference

Molecular Formula C₂₁H₁₉N₅O₆S [1]

Molecular Weight 499.4 g/mol [2]

IC₅₀ (NAD+ high assay) 3 nM [2]

PHGDH SPR 26 nM [2]

¹³C-Serine; 72 h (IC₅₀) 2,200 nM [2]

logD @ pH 11 0.62

Solubility @ pH 7 59 µg/mL

Caco-2 Permeability (A-B) @

pH 7.4
0.21 x 10⁻⁶ cm/s

Caco-2 Efflux Ratio 10.8

Mechanism of Action and Signaling Pathway
BI-4924 functions as a potent and selective NADH/NAD⁺-competitive inhibitor of PHGDH.

PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which diverts

glycolytic flux to produce serine. This pathway is often upregulated in cancer cells to support

rapid proliferation and biosynthesis.

By inhibiting PHGDH, BI-4924 disrupts the production of serine and its downstream

metabolites, which are crucial for nucleotide, amino acid, and lipid synthesis. This leads to a

reduction in cancer cell proliferation, particularly in tumors with high PHGDH expression.
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Caption: Inhibition of PHGDH by BI-4924 blocks the serine biosynthesis pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of BI-4924.

PHGDH Inhibition Assay (NAD+ high assay)
This assay quantifies the inhibitory activity of BI-4924 on PHGDH by measuring the reduction

of NAD⁺. A coupled enzymatic reaction with diaphorase and resazurin is used to generate a

fluorescent signal proportional to NADH production.

Materials:

Recombinant human PHGDH enzyme

BI-4924 (or other test compounds)

3-Phosphoglycerate (3-PG)
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Nicotinamide adenine dinucleotide (NAD⁺)

Diaphorase

Resazurin

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM EDTA)

384-well assay plates

Procedure:

Prepare a serial dilution of BI-4924 in DMSO.

Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plates.

Include positive (no inhibitor) and negative (no enzyme) controls.

Prepare a master mix containing PHGDH enzyme in the assay buffer.

Add the enzyme master mix to all wells except the negative controls.

Prepare a substrate/cofactor mix containing 3-PG, NAD⁺ (at a high concentration, e.g., 250

µM), diaphorase, and resazurin in the assay buffer.

Initiate the reaction by adding the substrate/cofactor mix to all wells.

Incubate the plates at room temperature for 30-60 minutes, protected from light.

Measure the fluorescence of the product, resorufin, using a plate reader with excitation at

~560 nm and emission at ~590 nm.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.
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Caption: Workflow for the PHGDH biochemical inhibition assay.

¹³C-Serine Isotope Tracing Assay
This cell-based assay measures the ability of BI-4924 to inhibit de novo serine synthesis from

glucose. MDA-MB-468 cells, which are known to have high PHGDH expression, are a suitable

model for this experiment.
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Materials:

MDA-MB-468 cells

Complete growth medium (e.g., DMEM)

[U-¹³C]-glucose

BI-4924

Ice-cold 80% methanol

LC-MS/MS system

Procedure:

Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of BI-4924 for a predetermined time (e.g., 24

hours).

Replace the medium with a medium containing [U-¹³C]-glucose and the corresponding

concentrations of BI-4924.

Incubate for a defined period (e.g., 8-24 hours) to allow for the labeling of intracellular

metabolites.

Aspirate the medium and wash the cells twice with ice-cold saline.

Quench metabolism and extract intracellular metabolites by adding ice-cold 80% methanol

and incubating at -80°C for at least 30 minutes.

Scrape the cells and transfer the extracts to microcentrifuge tubes.

Centrifuge to pellet cell debris and collect the supernatant.

Analyze the extracts by LC-MS/MS to determine the fraction of serine that is labeled with ¹³C

(M+3 serine).
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Calculate the inhibition of de novo serine synthesis for each BI-4924 concentration and

determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the binding kinetics and affinity of BI-4924 to PHGDH.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Recombinant human PHGDH

BI-4924

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

Immobilize recombinant PHGDH onto the sensor chip surface using standard amine

coupling chemistry. A reference flow cell should be prepared without the protein.

Prepare a series of BI-4924 dilutions in the running buffer.

Inject the BI-4924 solutions over the sensor surface at a constant flow rate, followed by a

dissociation phase with running buffer.

After each cycle, regenerate the sensor surface using the regeneration solution.

Record the sensorgrams for each concentration.

Subtract the reference flow cell data from the active flow cell data to obtain specific binding

responses.
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Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the

association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (KD).

Caco-2 Permeability Assay
This assay assesses the intestinal permeability of BI-4924.

Materials:

Caco-2 cells

Transwell inserts

Hanks' Balanced Salt Solution (HBSS)

BI-4924

LC-MS/MS system

Procedure:

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent

monolayer.

Verify the integrity of the monolayer by measuring the transepithelial electrical resistance

(TEER).

For apical to basolateral (A-B) permeability, add BI-4924 to the apical side and collect

samples from the basolateral side at various time points.

For basolateral to apical (B-A) permeability, add BI-4924 to the basolateral side and collect

samples from the apical side.

Analyze the concentration of BI-4924 in the collected samples using LC-MS/MS.

Calculate the apparent permeability coefficient (Papp) for both directions.

The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8106016?utm_src=pdf-body
https://www.benchchem.com/product/b8106016?utm_src=pdf-body
https://www.benchchem.com/product/b8106016?utm_src=pdf-body
https://www.benchchem.com/product/b8106016?utm_src=pdf-body
https://www.benchchem.com/product/b8106016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of BI-4924
The synthesis of BI-4924 has been reported in the Journal of Medicinal Chemistry. The key

steps involve the construction of the core indole scaffold followed by functional group

modifications. For the detailed synthetic scheme and experimental procedures, researchers are

directed to the supporting information of Weinstabl et al., J. Med. Chem. 2019, 62, 17, 7976–

7997.

Conclusion
BI-4924 is a valuable research tool for investigating the role of PHGDH and the serine

biosynthesis pathway in cancer and other diseases. Its high potency and selectivity, combined

with a well-characterized profile, make it a suitable probe for both in vitro and in vivo studies.

This guide provides a foundational understanding of BI-4924 and the necessary experimental

details to facilitate its use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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